1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylpheno
1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylpheno
Brand Name:
Vulcanchem
CAS No.:
150779-67-2
VCID:
VC0120962
InChI:
InChI=1S/C55H71Cl4N5O4S/c1-9-13-14-15-16-17-18-19-20-21-22-27-48(65)60-38-29-30-40(57)44(35-38)61-51-50(53(67)64(63-51)49-41(58)33-37(56)34-42(49)59)69-47-26-24-23-25-43(47)62-52(66)45(10-2)68-46-31-28-36(54(5,6)11-3)32-39(46)55(7,8)12-4/h23-26,28-35,45,50H,9-22,27H2,1-8H3,(H,60,65)(H,61,63)(H,62,66)
SMILES:
CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)NC2=NN(C(=O)C2SC3=CC=CC=C3NC(=O)C(CC)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC)C5=C(C=C(C=C5Cl)Cl)Cl
Molecular Formula:
C55H71Cl4N5O4S
Molecular Weight:
1040.1 g/mol
1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylpheno
CAS No.: 150779-67-2
Main Products
VCID: VC0120962
Molecular Formula: C55H71Cl4N5O4S
Molecular Weight: 1040.1 g/mol
CAS No. | 150779-67-2 |
---|---|
Product Name | 1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylpheno |
Molecular Formula | C55H71Cl4N5O4S |
Molecular Weight | 1040.1 g/mol |
IUPAC Name | N-[3-[[4-[2-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]phenyl]sulfanyl-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]amino]-4-chlorophenyl]tetradecanamide |
Standard InChI | InChI=1S/C55H71Cl4N5O4S/c1-9-13-14-15-16-17-18-19-20-21-22-27-48(65)60-38-29-30-40(57)44(35-38)61-51-50(53(67)64(63-51)49-41(58)33-37(56)34-42(49)59)69-47-26-24-23-25-43(47)62-52(66)45(10-2)68-46-31-28-36(54(5,6)11-3)32-39(46)55(7,8)12-4/h23-26,28-35,45,50H,9-22,27H2,1-8H3,(H,60,65)(H,61,63)(H,62,66) |
Standard InChIKey | XJCRAIGPEKPMRD-UHFFFAOYSA-N |
Isomeric SMILES | CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)NC2=NN(C(=O)C2SC3=CC=CC=C3NC(=O)C(CC)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC)C5=C(C=C(C=C5Cl)Cl)Cl |
SMILES | CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)NC2=NN(C(=O)C2SC3=CC=CC=C3NC(=O)C(CC)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC)C5=C(C=C(C=C5Cl)Cl)Cl |
Canonical SMILES | CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)NC2=NN(C(=O)C2SC3=CC=CC=C3NC(=O)C(CC)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC)C5=C(C=C(C=C5Cl)Cl)Cl |
PubChem Compound | 15333174 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume